H-Pro-his-val-OH

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of peptides similar to H-Pro-His-Val-OH can be inferred from the methods described in the papers. For instance, the synthesis of a heptapeptide H-Val-Val-Val-Pro-Pro-Phe-Leu-OH was achieved, and its bitter taste was characterized . Another study reported the synthesis of sequential polypeptide models such as H-(Val-Ala-Pro-Gly)n-Val-OMe and H-(Val-Pro-Gly-Gly)n-Val-OMe using the p-nitrophenyl ester method, which yielded high molecular weight polymers . These methods could potentially be adapted for the synthesis of H-Pro-His-Val-OH.

Molecular Structure Analysis

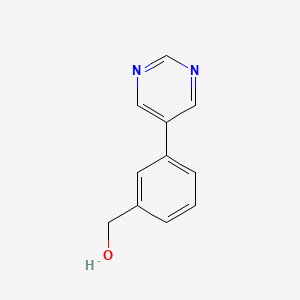

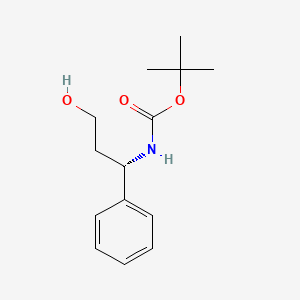

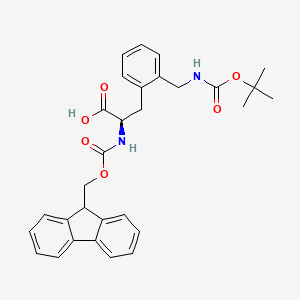

The molecular structure of peptides is crucial for their function. The presence of proline in peptides, such as in the sequences studied, is known to induce turns or kinks in the peptide chain due to its cyclic structure, which can affect the overall conformation of the peptide . Histidine, which is not directly studied in the provided papers, has an imidazole side chain that can participate in hydrogen bonding and metal ion coordination. Valine contributes to the hydrophobic character of the peptide.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions

Applications De Recherche Scientifique

Peptide Synthesis and Applications

Peptide Bond Formation Efficiency : The coupling of similar peptide sequences, such as Boc-Val-OH to H-Pro-Gly-Val-Gly-OBzl, has been studied to improve the yield of desired peptides. The addition of 1-hydroxybenzotriazole (HOBt) to the reaction mixture before the amino component significantly suppresses side reactions, enhancing the yield of the target peptide (Prasad, Iqbal, & Urry, 2009).

Environmental and Biological Roles of Hydroxyl Radicals : The hydroxyl radical (•OH) is one of the most potent oxidizing agents, reacting unselectively with surrounding chemicals. It plays a crucial role in natural waters, the atmosphere, and biological systems, including immunity metabolism. Understanding the role of •OH in different environments can aid in addressing issues related to environmental pollution and biological damage (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Molecular Interactions

- Hydrogen Bonding in Peptides : Hydrogen bonds play a significant role in stabilizing peptide structures. For instance, studies on ankyrin repeat proteins have shown that specific hydrogen bonding arrangements involving histidine and threonine within peptides contribute to protein stability. These insights help in understanding the structural basis of protein folding and stability (Preimesberger, Majumdar, Aksel, Sforza, Lectka, Barrick, & Lecomte, 2015).

Biochemical Processes

- Reactivity and Scavenging Role of Amino Acids : The interaction between proline and hydroxyl radicals highlights the scavenging role of certain amino acids against reactive oxygen species (ROS), which is critical in plant stress responses. Such mechanisms underline the importance of specific amino acids in protecting organisms from oxidative stress (Signorelli, Coitiño, Borsani, & Monza, 2014).

Safety And Hazards

The safety data sheet for “H-Pro-his-val-OH” suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid breathing in any dust, mist, gas, or vapors . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling this peptide .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O4/c1-9(2)13(16(24)25)21-15(23)12(6-10-7-17-8-19-10)20-14(22)11-4-3-5-18-11/h7-9,11-13,18H,3-6H2,1-2H3,(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGSNRSLPHRNBW-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-his-val-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)

![3-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1336756.png)